Coruscanone A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

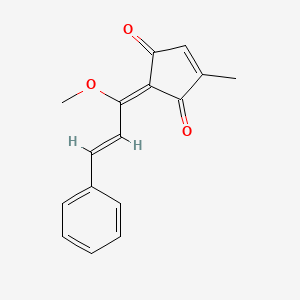

Coruscanone A, also known as this compound, is a useful research compound. Its molecular formula is C16H14O3 and its molecular weight is 254.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

Coruscanone A exhibits potent antifungal activity against various fungal pathogens, notably Candida albicans and Cryptococcus neoformans. Its efficacy has been compared to established antifungal agents such as amphotericin B and fluconazole. The compound's mechanism involves targeting the ergosterol biosynthesis pathway, crucial for fungal cell membrane integrity.

In Vitro Antifungal Efficacy

A study demonstrated that this compound and its analogues showed strong in vitro activity against multiple strains of C. albicans, including azole-resistant variants. The structure-activity relationship (SAR) studies indicated that specific structural features, such as the 2-methoxymethylenecyclopent-4-ene-1,3-dione moiety, are essential for its antifungal activity .

| Pathogen | Activity | Comparison |

|---|---|---|

| Candida albicans | Potent (MIC < 1 µg/mL) | Comparable to amphotericin B |

| Cryptococcus neoformans | Potent (MIC < 1 µg/mL) | Comparable to fluconazole |

| Aspergillus fumigatus | Moderate (MIC ~ 8 µg/mL) | Less effective than fluconazole |

Structure-Activity Relationship Studies

The biological activity of this compound is influenced by its chemical structure. Researchers have synthesized various analogues to investigate their antifungal properties and optimize efficacy. The SAR studies revealed that modifications to the cyclopentenedione ring and side chain significantly impact antifungal potency.

Key Findings from SAR Studies

- Structural Modifications : Changes in the enolic methoxy group or side chain can enhance or reduce antifungal activity.

- Geometrical Isomers : this compound exists as two geometrical isomers in solution, which may exhibit different biological activities .

Molecular Docking Studies

Molecular modeling studies have been employed to further understand the binding interactions of this compound with target enzymes involved in fungal metabolism. Specifically, docking studies against lanosterol 14 α-demethylase (CYP51A1) have shown that some analogues of this compound exhibit stronger binding affinities than fluconazole, indicating their potential as novel antifungal agents .

Docking Results Summary

| Compound | Docking Score | Binding Affinity |

|---|---|---|

| This compound | -8.5 | Strong |

| Fluconazole | -7.2 | Moderate |

| Analogue 1 | -9.0 | Very Strong |

| Analogue 2 | -8.0 | Strong |

Case Studies and Research Applications

- Antifungal Drug Development : Research has focused on developing new antifungal therapies based on this compound derivatives due to rising resistance against conventional treatments.

- Pharmacological Studies : Investigations into the pharmacokinetics and pharmacodynamics of this compound are ongoing to assess its viability as a therapeutic agent in clinical settings.

- Combination Therapy Research : Studies are exploring the potential of combining this compound with existing antifungals to enhance efficacy against resistant strains.

Eigenschaften

Molekularformel |

C16H14O3 |

|---|---|

Molekulargewicht |

254.28 g/mol |

IUPAC-Name |

(2E)-2-[(E)-1-methoxy-3-phenylprop-2-enylidene]-4-methylcyclopent-4-ene-1,3-dione |

InChI |

InChI=1S/C16H14O3/c1-11-10-13(17)15(16(11)18)14(19-2)9-8-12-6-4-3-5-7-12/h3-10H,1-2H3/b9-8+,15-14+ |

InChI-Schlüssel |

QNDUJCPJQJQOAB-IDRAWEHWSA-N |

Isomerische SMILES |

CC1=CC(=O)/C(=C(/C=C/C2=CC=CC=C2)\OC)/C1=O |

Kanonische SMILES |

CC1=CC(=O)C(=C(C=CC2=CC=CC=C2)OC)C1=O |

Synonyme |

coruscanone A |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.